molecular formula C18H15ClN4OS B2599798 N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-86-5

N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Numéro de catalogue B2599798
Numéro CAS: 872987-86-5
Poids moléculaire: 370.86
Clé InChI: XRHJLTVHZJNLKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as compound X, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives, which have been shown to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Vibrational Spectroscopic Analysis

A study conducted by Jenepha Mary et al. (2022) utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, to characterize antiviral active molecules similar to N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. This analysis, supported by density functional theory (DFT) calculations, provided insights into geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, highlighting the molecule's structural stability and intermolecular contacts, essential for understanding its antiviral mechanism (S. J. Jenepha Mary, Dr. Sayantan Pradhan, & C. James, 2022).

PI3K/mTOR Dual Inhibition

Research by Stec et al. (2011) investigated compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial targets in cancer therapy. By analyzing various heterocyclic analogs for improved metabolic stability, they identified candidates with significant in vitro potency and in vivo efficacy, underlining the potential of such molecules in cancer treatment (Markian M. Stec et al., 2011).

Pharmacological Evaluation of Derivatives

Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including molecules structurally akin to N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. These analogs were assessed as glutaminase inhibitors, a therapeutic target for cancer. The study revealed that certain truncated analogs maintained BPTES's potency while improving solubility, offering insights into developing effective cancer treatments (K. Shukla et al., 2012).

Antimicrobial and Antitubercular Activities

A study by Chandrashekaraiah et al. (2014) synthesized derivatives of N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide and tested them for antimicrobial and antitubercular activities. This research aimed to identify new therapeutic agents, showcasing the potential of such compounds in treating infectious diseases and offering a basis for developing novel antibacterial and antitubercular drugs (M. Chandrashekaraiah et al., 2014).

Propriétés

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-12-2-3-14(10-15(12)19)21-17(24)11-25-18-5-4-16(22-23-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHJLTVHZJNLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.